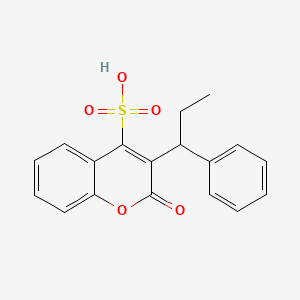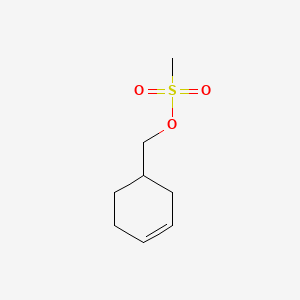
3-Cyclohexene-1-methanol Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-methanol Methanesulfonate is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26. It is a colorless oil that is soluble in dichloromethane, diethyl ether, and ethyl acetate. This compound is a derivative of cyclohexene and is found in the essential oil of various citrus varieties .
作用机制
- The primary targets of 3-Cyclohexene-1-methanol Methanesulfonate are not explicitly documented in the available literature. However, it is essential to recognize that this compound is a derivative of 3-Cyclohexene-1-methanol, which is found in the essential oil of various citrus varieties .
Target of Action
生化分析
Biochemical Properties
3-Cyclohexene-1-methanol Methanesulfonate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis of pharmaceuticals, such as those used in the preparation of Cinitapride . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and influence the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it important to study these transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
3-Cyclohexene-1-methanol Methanesulfonate can be synthesized from 3-Cyclohexene-1-methanol and methanesulfonyl chloride. The reaction typically involves the use of triethylamine in dichloromethane as a solvent . The reaction conditions are as follows:
Reactants: 3-Cyclohexene-1-methanol and methanesulfonyl chloride
Solvent: Dichloromethane
Catalyst: Triethylamine
Temperature: Room temperature
Yield: High yield
Industrial production methods for this compound are similar to the laboratory synthesis, with adjustments for scale and efficiency.
化学反应分析
3-Cyclohexene-1-methanol Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Cyclohexene-1-methanol Methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the preparation of drugs and other medicinal compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its presence in essential oils.
相似化合物的比较
3-Cyclohexene-1-methanol Methanesulfonate can be compared with other similar compounds, such as:
- Cyclohex-3-en-1-ylmethyl Methanesulfonate
- Methanesulfonic Acid 3-Cyclohexen-1-ylmethyl Ester
- 1,2,3,6-Tetrahydrobenzyl Alcohol
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
cyclohex-3-en-1-ylmethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPKJZBPDGBVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
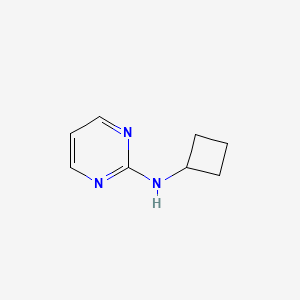
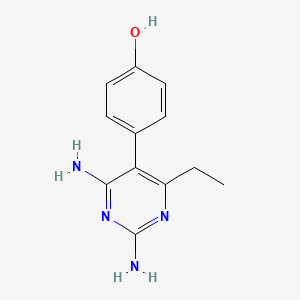
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)
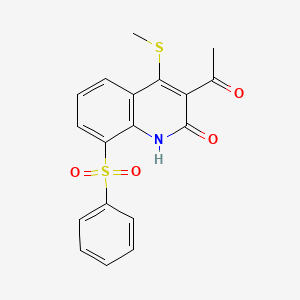
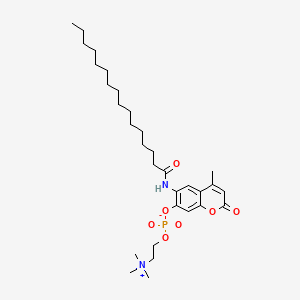
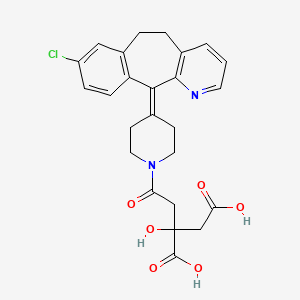
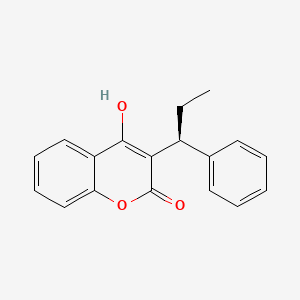
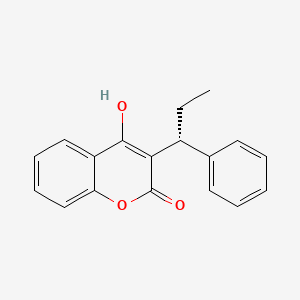
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
